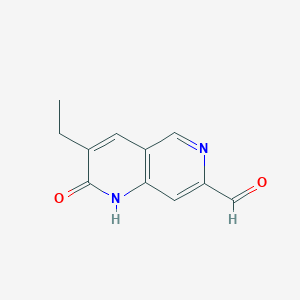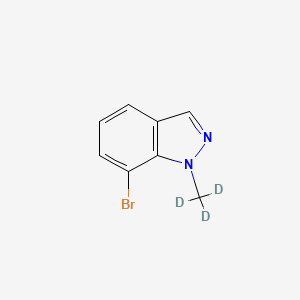![molecular formula C10H10O B15360229 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic organic compound characterized by its unique bicyclic structure and the presence of a ketone functional group. This compound is part of the larger family of bicyclic compounds, which are known for their stability and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a diene derivative in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may serve as lead compounds for the development of new drugs.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism by which 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or metabolic pathways.
Anticancer Activity: Targets cell division proteins or apoptosis pathways.
Comparación Con Compuestos Similares
Bicyclo[4.2.0]octa-1,3,5-triene: A closely related compound without the methyl groups.
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one: A similar compound with a single methyl group instead of two.
Uniqueness: 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of two methyl groups at the 8-position, which can influence its reactivity and biological activity compared to its analogs. These methyl groups can enhance the compound's stability and modify its interaction with biological targets.
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C10H10O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3 |
Clave InChI |
DCIPRJJRNWRAGG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)

![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropylthiazol-2-yl)propanamide](/img/structure/B15360182.png)

![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)


![[(1S)-1-chloroethyl] carbonochloridate](/img/structure/B15360233.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
